Chromanol 293B [(trans-6-cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethyl-chroman)] [] is a synthetic compound belonging to the chromanol class of molecules []. It serves as a valuable research tool due to its selective inhibition of the slow delayed rectifier potassium current (IKs) [, , ], particularly targeting the KCNQ1/KCNE1 potassium channel complex [, , , ]. This selectivity makes it particularly useful in studying cardiac electrophysiology [, , , , , , , , , , , , , , , , ] and investigating the role of IKs in various physiological processes.
Chromanol 293B, also known by its chemical identifier 163163-24-4, is a synthetic compound primarily recognized for its role as a selective blocker of the KCNQ1 potassium channel, which is crucial in regulating cardiac electrical activity. This compound is classified under the category of pharmacological agents targeting ion channels, specifically the slow component of the delayed rectifier potassium current (IKs) in cardiac cells. Its development stems from the need for effective antiarrhythmic drugs that can modulate cardiac rhythms by influencing ion channel activity.
The synthesis of Chromanol 293B involves multiple steps that focus on constructing its unique chromanol core and introducing various functional groups. The key stages include:
In industrial settings, production methods are optimized for large-scale synthesis. These methods may include automated reactors and continuous flow systems to improve yield and efficiency while maintaining high purity levels.
Chromanol 293B possesses a complex molecular structure characterized by a chromanol framework. The specific arrangement of atoms within this structure contributes to its interaction with potassium channels. While precise structural data such as bond lengths and angles are not detailed in the sources, it is known that the compound features a sulfonamide group, which plays a critical role in its pharmacological properties.
Chromanol 293B undergoes various chemical reactions, primarily involving:
Common reagents used in these reactions include potassium permanganate as an oxidizing agent and sodium borohydride as a reducing agent. Solvents like dimethyl sulfoxide (DMSO) and ethanol are frequently employed to facilitate these reactions.
The primary mechanism through which Chromanol 293B exerts its effects is by binding to the KCNQ1 potassium channel. This binding occurs at the inner pore vestibule of the channel, specifically interacting with residues located in the selectivity filter (H5) and S6 transmembrane segment. The interactions involve both hydrophobic forces with residues such as Ile337 and Phe340, as well as electrostatic interactions between oxygen atoms in Chromanol 293B and a potassium ion within the selectivity filter . This binding effectively inhibits the potassium current, leading to alterations in cardiac action potentials.
While detailed physical properties such as melting point or solubility are not extensively covered in the available literature, Chromanol 293B is known to be stable under standard laboratory conditions. Its chemical properties are characterized by its ability to undergo various substitutions and modifications, making it versatile for further chemical explorations.
Chromanol 293B has significant scientific applications primarily in pharmacology and cardiology. Its selective inhibition of IKs channels makes it a candidate for further development as an antiarrhythmic drug. Research has indicated that modifications to its structure can enhance its efficacy against arrhythmias by improving its specificity and potency against various potassium channels . Furthermore, ongoing studies aim to explore its potential in treating other cardiac-related conditions by modulating ion channel activities.
Chromanol 293B emerged in the mid-1990s as a breakthrough tool for isolating the slow delayed rectifier potassium current (IKs). Its identification stemmed from targeted efforts to find inhibitors selective for IKs without affecting the rapid component (IKr). Initial studies demonstrated its potency in Xenopus oocytes expressing minK (KCNE1) channels, where it inhibited IKs (IC50 = 6.9 μM) four-fold more effectively than KvLQT1 (KCNQ1) homomeric channels (IC50 = 26.9 μM) [2]. This established its dependence on the minK subunit for high-affinity binding. Subsequent validation in guinea pig ventricular myocytes confirmed near-complete IKs blockade (96.9% inhibition at +60 mV, IC50 = 1.02 μM) while sparing IKr, inward rectifier (IK1), sodium (INa), and L-type calcium currents (ICa,L) [1].
Molecular studies revealed that 293B binds within the pore region of Kv7.1 (KCNQ1). Hydrophobic interactions with I337 and F340 residues in the S6 segment, coupled with electrostatic stabilization by potassium ions in the selectivity filter, underpin its mechanism [2]. Crucially, 293B exhibits state-dependent blocking kinetics, preferentially binding to open channels without altering activation/inactivation curves [2] [5]. Stereoselectivity is significant: the (-)-[3R,4S] isomer demonstrates higher potency (IC50 = 1.4 μM for IKs in CHO cells) than its (+)-[3S,4R] counterpart (IC50 = 9.6 μM) [2].
Table 1: Selectivity Profile of Chromanol 293B Across Preparations
Preparation | Target Current | IC50 (μM) | Key Findings |
---|---|---|---|
Guinea pig ventricular myocytes | IKs | 1.02 | 96.9% max block; no effect on IKr, INa, ICa,L [1] |
CHO cells (hKvLQT1 + minK) | IKs | 1.4 (- isomer) | 4-fold selectivity vs. (+)-isomer [2] |
Dog ventricular myocytes | IKs | 1.8 | No block of IK1, IKr, ICa [2] |
Guinea pig portal vein | IKv (smooth muscle) | 7.4 | Blocks vascular delayed rectifier K⁺ channels [3] |
Human ventricular myocytes | Ito | 24 | ~20-fold lower potency vs. cardiac IKs [1] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7